(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride
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Overview
Description
(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a trifluoromethoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be added through nucleophilic aromatic substitution, where a suitable trifluoromethoxy precursor reacts with the aromatic ring under basic conditions.
Final Assembly: The final step involves coupling the synthesized intermediates to form the target compound, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles like hydroxide or alkoxide ions replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
The compound’s potential medicinal applications are explored in drug discovery and development. Its structural features allow for interactions with various biological targets, making it a candidate for pharmaceutical research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- tert-Butylamine
- Dimethyl 2,6-pyridinedicarboxylate
- Tetrahydrozoline
Uniqueness
Compared to similar compounds, (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, chloride stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the thiazole ring and trifluoromethoxy group, in particular, enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS.ClH/c1-19(2,3)14-6-4-13(5-7-14)17-12-27-18(25-17)24-15-8-10-16(11-9-15)26-20(21,22)23;/h4-12H,1-3H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDYXIVADYXSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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